molecular formula C13H19N3O4 B2613819 tert-butyl N-{2-[(3-nitrophenyl)amino]ethyl}carbamate CAS No. 1693705-25-7

tert-butyl N-{2-[(3-nitrophenyl)amino]ethyl}carbamate

Cat. No.: B2613819
CAS No.: 1693705-25-7
M. Wt: 281.312
InChI Key: ICNBKTRXFDXOAN-UHFFFAOYSA-N
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Description

tert-Butyl N-{2-[(3-nitrophenyl)amino]ethyl}carbamate is an organic compound with the molecular formula C13H19N3O4. It is a carbamate derivative, which is a class of compounds known for their diverse applications in organic synthesis and medicinal chemistry .

Scientific Research Applications

tert-Butyl N-{2-[(3-nitrophenyl)amino]ethyl}carbamate has various applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the synthesis of other complex molecules.

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it include H302, H312, and H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{2-[(3-nitrophenyl)amino]ethyl}carbamate typically involves multiple steps. One common method includes the reaction of a substituted amine with an N-tert-butoxycarbonyl (Boc) activating agent to form an imine intermediate. This intermediate is then reacted with 3-nitrophenylboronic acid ester to produce the target compound .

Industrial Production Methods

Industrial production methods for carbamates often involve the use of di-tert-butyl dicarbonate or chloroformate and sodium azide with an aromatic carboxylic acid. This reaction produces the corresponding acyl azide, which undergoes a Curtius rearrangement to form an isocyanate derivative. The isocyanate is then trapped by an amine to form the carbamate .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{2-[(3-nitrophenyl)amino]ethyl}carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-butyl N-{2-[(3-nitrophenyl)amino]ethyl}carbamate involves its interaction with specific molecular targets. The compound can act as a prodrug, releasing the active amine derivative upon metabolic activation. This active form can then interact with various biological pathways, exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-{2-[(3-nitrophenyl)amino]ethyl}carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group allows for various chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl N-[2-(3-nitroanilino)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(17)15-8-7-14-10-5-4-6-11(9-10)16(18)19/h4-6,9,14H,7-8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNBKTRXFDXOAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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